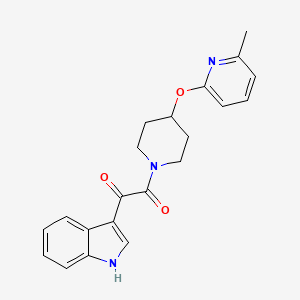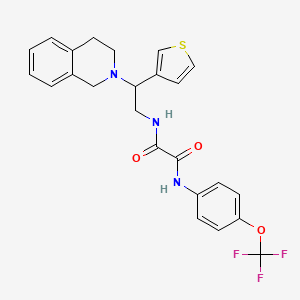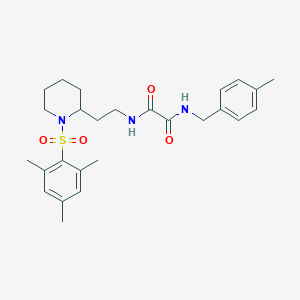
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
カタログ番号 B2534714
CAS番号:
898450-74-3
分子量: 485.64
InChIキー: XFAPTNCCZIPAQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .科学的研究の応用
Synthesis and Characterization
- The compound has been studied in the context of synthesis and structural characterization. Cheng De-ju (2015) focused on methylbenzenesulfonamide CCR5 antagonists, highlighting the preparation of related compounds from N-Benzyl-4-piperidone and their potential as drug development candidates (Cheng De-ju, 2015).
Antagonistic Properties
- Zhou et al. (1999) reported on the optimization of a similar compound for potency and side effect liability, emphasizing its role as a selective NR1/2B NMDA receptor antagonist. This includes its potential in neuroscience research, particularly for understanding neuronal signaling and pharmacological intervention (Zhou et al., 1999).
Corrosion Inhibition
- Kaya et al. (2016) explored the use of piperidine derivatives, including those related to the compound , for corrosion inhibition of iron. This study demonstrates its potential application in material science and engineering (Kaya et al., 2016).
Antibacterial Properties
- Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated their antibacterial activity. This points to potential applications in microbiology and infectious disease research (Khalid et al., 2016).
Anticancer Potential
- Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. This underscores the compound's relevance in cancer research and drug development (Rehman et al., 2018).
Selective Receptor Antagonism
- Zarrinmayeh et al. (1998) developed benzimidazoles derived from related compounds as selective neuropeptide Y Y1 receptor antagonists, indicating potential applications in neuropharmacology and the development of anti-obesity drugs (Zarrinmayeh et al., 1998).
Structure and Bioactivity Analysis
- Xue Si-jia (2011) synthesized a novel compound related to the target molecule, analyzed its crystal structure, and assessed its bioactivity, particularly its inhibitory activities toward fungi (Xue Si-jia, 2011).
将来の方向性
特性
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-18-8-10-22(11-9-18)17-28-26(31)25(30)27-13-12-23-7-5-6-14-29(23)34(32,33)24-20(3)15-19(2)16-21(24)4/h8-11,15-16,23H,5-7,12-14,17H2,1-4H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAPTNCCZIPAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)
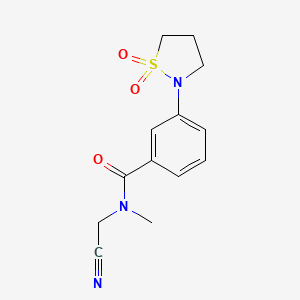


![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534641.png)



![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)
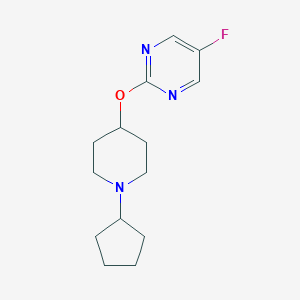
![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)
